

# Application Notes and Protocols for VTP50469

## Fumarate in Preclinical Research

**Author:** BenchChem Technical Support Team. **Date:** December 2025

### Compound of Interest

Compound Name: **VTP50469 fumarate**

Cat. No.: **B15568847**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**VTP50469 fumarate** is a potent and highly selective, orally active small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) interaction, with a binding affinity (Ki) of 104 pM.[1][2] It has demonstrated significant anti-leukemia activity in preclinical models, particularly in leukemias with MLL gene rearrangements (MLL-r).[1][3][4] MLL-r leukemias are aggressive hematological malignancies common in infants, and account for 5-10% of acute myeloid leukemia (AML) and B-cell acute lymphoblastic leukemia (B-ALL) cases.[4][5] VTP50469 acts by disrupting the critical interaction between Menin and the MLL fusion protein, which is essential for the leukemogenic gene expression program.[1][3] This document provides a summary of recommended dosages, experimental protocols, and key data from preclinical studies to guide researchers in their investigation of VTP50469.

## Mechanism of Action

VTP50469 functions by displacing Menin from chromatin-associated protein complexes.[1][3] In MLL-rearranged leukemias, the MLL fusion protein aberrantly recruits Menin to chromatin, leading to the inappropriate expression of target genes such as HOXA9 and MEIS1, which drives leukemogenesis.[3] By inhibiting the Menin-MLL interaction, VTP50469 leads to the eviction of Menin and other critical proteins like DOT1L from chromatin at select gene loci.[3][4] This results in the downregulation of MLL fusion target gene expression, inducing differentiation and apoptosis in leukemia cells.[1][3]



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cms.syndax.com [cms.syndax.com]
- 5. answers.childrenshospital.org [answers.childrenshospital.org]
- To cite this document: BenchChem. [Application Notes and Protocols for VTP50469 Fumarate in Preclinical Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15568847#recommended-vtp50469-fumarate-dosage-for-preclinical-studies]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)